1-(3,4-Dimethylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
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Overview
Description
1-(3,4-Dimethylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a complex organic compound characterized by its unique molecular structure. This compound features a pyrrolidin-2-one ring substituted with a 3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl group and a 3,4-dimethylphenyl group. Its intricate structure makes it a subject of interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one typically involves multiple steps, starting with the preparation of the thiophene derivative and the pyrrolidin-2-one core
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-throughput techniques to ensure efficiency and cost-effectiveness. The use of catalysts and optimized reaction conditions can help achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms are also employed to streamline the production process.
Types of Reactions:
Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be used to modify the compound's structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and strong bases (e.g., sodium hydroxide) are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids, aldehydes, or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of halogen atoms or other substituents at specific positions on the molecule.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand cellular processes and interactions.
Medicine: The compound has potential therapeutic applications, including its use as an anti-inflammatory or antimicrobial agent.
Industry: It is utilized in the manufacturing of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism by which 1-(3,4-Dimethylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(3,4-Dimethylphenyl)ethanone: A simpler ketone derivative with similar structural features.
4-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl derivatives: Compounds with similar oxadiazole rings and thiophene groups.
This comprehensive overview highlights the significance of 1-(3,4-Dimethylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one in various scientific and industrial fields. Its unique properties and versatile applications make it a valuable compound for ongoing research and development.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-11-5-6-14(8-12(11)2)21-10-13(9-16(21)22)18-19-17(20-23-18)15-4-3-7-24-15/h3-8,13H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKICTWCDFVQHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=CS4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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